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molecular formula C10H9BrN2O2 B040343 Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 372198-69-1

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B040343
M. Wt: 269.09 g/mol
InChI Key: VMTDOHAWLUJHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405299B2

Procedure details

Add concentrated sulfuric acid (0.56 g, 5.78 mmol) to a suspension of 2-chloro-3-oxo-propionic acid ethyl ester potassium salt (Tetrahedron 2000, 58(40), 7915-7921; 3.27 g, 17.3 mmol) and 2-amino-5-bromopyridine (1.0 g, 5.78 mmol) in ethanol (100 mL). Reflux for 2 h, cool, and carefully dilute with saturated aqueous sodium bicarbonate. Extract in ethyl acetate, combine organic extracts, and concentrate. Flash chromatography using appropriate ethyl acetate/methanol mixtures gives 0.85 g (55%) of the subtitled compound as a white solid. MS ES+m/e 269.0, 271.0 (M+1) bromine isotope. 1H NMR (400 MHz, DMSO-d6) δ 9.32 (m, 1H), 8.28 (s, 1H), 7.79 (d, J=10 Hz, 1H), 7.70 (dd, J=10, 2 Hz, 1H), 4.36 (q, J=7.0 Hz, 2H), 1.33 (t, J=7.0 Hz, 3H).
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
2-chloro-3-oxo-propionic acid ethyl ester potassium salt
Quantity
3.27 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[K].[CH2:7]([O:9][C:10](=[O:15])[CH:11](Cl)[CH:12]=O)[CH3:8].[NH2:16][C:17]1[CH:22]=[CH:21][C:20]([Br:23])=[CH:19][N:18]=1>C(O)C.C(=O)(O)[O-].[Na+]>[CH2:7]([O:9][C:10]([C:11]1[N:18]2[CH:19]=[C:20]([Br:23])[CH:21]=[CH:22][C:17]2=[N:16][CH:12]=1)=[O:15])[CH3:8] |f:1.2,5.6,^1:5|

Inputs

Step One
Name
Quantity
0.56 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
2-chloro-3-oxo-propionic acid ethyl ester potassium salt
Quantity
3.27 g
Type
reactant
Smiles
[K].C(C)OC(C(C=O)Cl)=O
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cool
EXTRACTION
Type
EXTRACTION
Details
Extract in ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CN=C2N1C=C(C=C2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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